molecular formula C11H10O2 B11913147 3-Ethyl-isochromen-1-one CAS No. 26477-57-6

3-Ethyl-isochromen-1-one

Cat. No.: B11913147
CAS No.: 26477-57-6
M. Wt: 174.20 g/mol
InChI Key: XSQAJRXOZBNXPX-UHFFFAOYSA-N
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Description

3-Ethyl-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their diverse pharmacological activities, including anti-inflammatory, anti-microbial, and anti-oxidant properties . The structure of this compound consists of an isochromen-1-one core with an ethyl group attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-isochromen-1-one can be achieved through various methods. One common approach involves the intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides. This metal-free method yields highly functionalized 3-isochromanones under mild reaction conditions . Another method involves the heterocyclization of 3-(2-bromoacetyl)-1H-isochromen-1-one to form various derivatives .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-isochromen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Ethyl-isochromen-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-isochromen-1-one involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes or receptors involved in inflammatory and oxidative processes . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-isochromen-1-one stands out due to its specific ethyl substitution, which can influence its pharmacological properties and reactivity compared to other isochromen-1-one derivatives.

Properties

CAS No.

26477-57-6

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3-ethylisochromen-1-one

InChI

InChI=1S/C11H10O2/c1-2-9-7-8-5-3-4-6-10(8)11(12)13-9/h3-7H,2H2,1H3

InChI Key

XSQAJRXOZBNXPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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